Stereochemical Purity: (2R,3S)-Phenylisoserine Versus Racemic and Alternative Stereoisomers
Enzymatic resolution of racemic phenylisoserine using Burkholderia cepacia lipase (PS-IM) achieves enantioselectivity with an enantiomeric ratio (E) exceeding 200, yielding the desired (2R,3S)-enantiomer in enantiomerically pure form . In contrast, alternative chemical asymmetric syntheses via chiral ester enolate–imine cyclocondensation produce 3-hydroxy-4-aryl-β-lactam intermediates with enantiomeric excess (ee) greater than 96% . Patent literature further describes processes achieving enantiomeric excess above 99% for phenylisoserine derivatives .
| Evidence Dimension | Enantioselectivity / Enantiomeric Purity |
|---|---|
| Target Compound Data | Enantioselectivity E > 200; Enantiomeric excess > 99% |
| Comparator Or Baseline | Racemic phenylisoserine (E=1); Alternative asymmetric synthesis ee > 96% |
| Quantified Difference | At least 200-fold preference for (2R,3S)-enantiomer over (2S,3R)-enantiomer in enzymatic resolution |
| Conditions | Lipase-catalyzed hydrolysis in iPr2O at 50°C with added H2O; Chiral ester enolate–imine cyclocondensation |
Why This Matters
Procurement of phenylisoserine with suboptimal stereochemical purity directly compromises the biological activity of downstream taxane conjugates, as only the (2R,3S) configuration yields microtubule-stabilizing activity.
- [1] Forró, E.; Fülöp, F. A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: a key intermediate for the Taxol side chain. Tetrahedron: Asymmetry 2010, 21 (6), 637–639. View Source
- [2] Ojima, I.; Habuš, I.; Zhao, M.; Georg, G. I.; Jayasinghe, L. R. Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-β-lactams through chiral ester enolate-imine cyclocondensation. J. Org. Chem. 1991, 56 (5), 1681–1683. View Source
- [3] Bourzat, J. D.; Commerçon, A. Process for the enantioselective preparation of phenylisoserine derivatives. U.S. Patent 5,015,765, 1991. View Source
